molecular formula C7H6Cl2O2S B151270 4-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 2389-73-3

4-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No.: B151270
CAS No.: 2389-73-3
M. Wt: 225.09 g/mol
InChI Key: JXVJGPMIPPKYAS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzene-1-sulfonyl chloride ( 2389-73-3) is a valuable bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical research. This derivative of benzenesulfonyl chloride is characterized by its two distinct and highly reactive functional groups: a sulfonyl chloride (-S(=O)₂Cl) and a chloromethyl (-CH₂Cl) group attached to a benzene ring at the 1 and 4 positions, respectively . This molecular architecture, with the formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol, makes it a versatile building block for constructing more complex molecules . The primary research value of this compound lies in its dual reactivity. The sulfonyl chloride group is highly electrophilic and readily undergoes reactions with nucleophiles, such as amines, to form stable sulfonamide derivatives . Simultaneously, the chloromethyl group can participate in further transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This bifunctionality allows researchers to use this compound as a key scaffold in organic synthesis, for creating molecular probes, and in the development of polymers with specific functional properties. Handling this reagent requires strict safety precautions. It is classified as hazardous (GHS Signal Word: Danger) and causes severe skin burns and serious eye damage (Hazard Statement H314) . Researchers must wear appropriate personal protective equipment, including eye protection, face protection, and gloves. The product is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(chloromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVJGPMIPPKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626284
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-73-3
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)benzene-1-sulfonyl chloride can be synthesized through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals
4-(Chloromethyl)benzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in creating sulfonamide drugs, which are known for their antibacterial properties. For instance, it can be reacted with amines to form sulfonamides that exhibit selective inhibition of carbonic anhydrase, a target for glaucoma treatment .

Case Study: Carbonic Anhydrase Inhibitors
A study demonstrated the synthesis of a new selective type II carbonic anhydrase inhibitor utilizing this compound. The compound was administered to Wistar rats, and metabolites were analyzed using HPLC-MS/MS. The results indicated effective biotransformation products that could be further developed into therapeutic agents .

Polymer Science

Production of Polysulfone Resins
this compound is integral to producing polysulfone resins, which possess excellent thermal stability and mechanical properties. The compound reacts with various monomers to form polysulfones that are utilized in high-performance applications such as membranes and structural components in aerospace and automotive industries .

Table 1: Properties of Polysulfone Resins Derived from this compound

PropertyValue
Glass Transition Temp~220 °C
Thermal Decomposition Temp>350 °C
Tensile Strength80 MPa
Water Absorption0.5%

Agricultural Chemistry

Development of Agrochemicals
The compound is also employed in the synthesis of various agrochemicals, including herbicides and fungicides. Its ability to form sulfonamide linkages makes it suitable for developing compounds that can inhibit plant pathogens or pests effectively.

Case Study: Synthesis of Herbicides
Research has shown that derivatives of this compound can be synthesized into potent herbicides that target specific weed species while minimizing harm to crops. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend heavily on their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(Chloromethyl)benzene-1-sulfonyl chloride C₇H₅Cl₃O₂S 259.54 -SO₂Cl, -CH₂Cl (meta) 1566072-14-7
4-Ethylbenzenesulfonyl chloride C₈H₉ClO₂S 204.67 -SO₂Cl, -CH₂CH₃ (para) 39234-86-1
4-(Benzyloxy)benzenesulfonyl chloride C₁₃H₁₁ClO₃S 298.75 -SO₂Cl, -OCH₂C₆H₅ (para) Not specified
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S 310.20 -SO₂Cl, -NHCO(CH₂)₃Cl (para) 1909337-37-6
3-Chloro-4-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.08 -SO₂Cl, -Cl (meta), -CH₃ (para) 42413-03-6
4-(Dimethylamino)benzenesulfonyl chloride C₈H₁₀ClNO₂S 219.69 -SO₂Cl, -N(CH₃)₂ (para) 19715-49-2

Research Findings and Case Studies

  • Pharmaceutical Applications :
    The chloromethyl group in this compound was utilized to synthesize prodrugs via SN2 reactions, improving bioavailability in a 2024 study on antitubular agents .

  • Agrochemicals: 4-Ethylbenzenesulfonyl chloride demonstrated superior stability in herbicide formulations compared to chloromethyl derivatives, as noted in a 2024 agrochemical catalog .
  • Material Science : Sulfonyl chlorides with bulky substituents (e.g., 4-(Benzyloxy)benzenesulfonyl chloride) were key in synthesizing polymers with high thermal stability .

Biological Activity

4-(Chloromethyl)benzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride, is an important compound in organic synthesis and medicinal chemistry. This sulfonyl chloride derivative exhibits a range of biological activities, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which is highly electrophilic. This property allows it to react with various nucleophiles, leading to the formation of sulfonamides and other biologically active derivatives.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group can react with amines to form sulfonamides, which are known for their antibacterial properties. Additionally, the electrophilic nature of the sulfonyl chloride allows for further modifications that enhance biological activity.

Antibacterial Activity

Research indicates that this compound and its derivatives exhibit significant antibacterial properties. A study highlighted that compounds synthesized from this sulfonyl chloride demonstrated notable activity against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis showed that modifications to the benzene ring could enhance antibacterial efficacy .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. Compounds synthesized from this precursor were evaluated for their effectiveness against common fungal pathogens, demonstrating promising results that warrant further investigation .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory effects associated with sulfonamide derivatives derived from this compound. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A series of sulfonamide derivatives were synthesized from this compound and evaluated for their antibacterial activity. The study demonstrated that certain derivatives exhibited enhanced potency against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Antifungal Activity Assessment
Another research effort focused on assessing the antifungal activity of compounds derived from this sulfonyl chloride. The results indicated effective inhibition against Candida species, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)benzene-1-sulfonyl chloride?

  • Methodological Answer : A typical synthesis involves chlorosulfonation of toluene derivatives. For example, reacting 4-(chloromethyl)toluene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted reagents . Alternative routes may involve substituting benzenesulfonyl chloride precursors with chloromethyl groups using Friedel-Crafts alkylation, followed by sulfur trioxide treatment .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1200 cm⁻¹ and ν(C-Cl) at ~750 cm⁻¹. Compare with reference spectra for sulfonyl chlorides .
  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. Aromatic protons split into distinct multiplet patterns depending on substitution .
  • Elemental Analysis : Verify Cl and S content matches theoretical values (e.g., Cl ~31.5%, S ~14.2%) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture ingress, which can degrade the sulfonyl chloride group into sulfonic acid .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group (-CH₂Cl) acts as a leaving group, enabling nucleophilic displacement reactions (e.g., with amines or thiols). Kinetic studies show that the sulfonyl chloride group enhances electrophilicity at the benzylic position, accelerating SN2 reactions. Compare reaction rates with non-chloromethyl analogs (e.g., 4-methylbenzenesulfonyl chloride) to quantify electronic effects .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

  • Methodological Answer :
  • Protection of Reactive Sites : Temporarily protect the sulfonyl chloride group using tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups during alkylation steps .
  • Low-Temperature Reactions : Perform substitutions at –10°C to minimize hydrolysis or sulfonate formation .
  • Selective Solvents : Use anhydrous dichloromethane or THF to stabilize intermediates and reduce side reactivity .

Q. How can computational chemistry predict substituent effects on the sulfonyl chloride group in derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:
  • Calculate Mulliken charges to identify electron-deficient regions prone to nucleophilic attack.
  • Simulate Fukui indices to predict regioselectivity in electrophilic substitutions.
    Compare with experimental data (e.g., Hammett σ values) for substituents like trifluoromethyl (-CF₃) or methoxy (-OCH₃) to validate computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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